Cas no 1448850-57-4 (tert-Butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb)
![tert-Butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb structure](https://ja.kuujia.com/scimg/cas/1448850-57-4x500.png)
tert-Butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb 化学的及び物理的性質
名前と識別子
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- tert-Butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb
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- インチ: 1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-5-4-9(7-21)20-11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,18,19,20)/t9-/m1/s1
- InChIKey: MSBAXBZLUNTYGS-SECBINFHSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@@H](NC2C=C(C(F)(F)F)N=CN=2)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 6
tert-Butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505431-1g |
(R)-tert-Butyl3-((6-(trifluoromethyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate |
1448850-57-4 | 97% | 1g |
$542 | 2023-01-10 |
tert-Butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
tert-Butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carbに関する追加情報
Introduction to Tert-Butyl (3R)-3-[6-(Trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb (CAS No. 1448850-57-4)
Tert-butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb, identified by its CAS number 1448850-57-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and development.
The molecular structure of this compound features a pyrrolidine core, which is a key pharmacophore in many bioactive molecules. The presence of a trifluoromethyl group at the 6-position of the pyrimidine ring enhances its lipophilicity and metabolic stability, attributes that are highly desirable in drug design. Additionally, the (3R)-configuration of the amine substituent contributes to its stereochemical specificity, which is crucial for achieving optimal pharmacological effects.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target various diseases, including cancer and infectious disorders. Tert-butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb has emerged as a compound of interest due to its potential to interact with biological targets in a manner that could lead to therapeutic benefits.
One of the most compelling aspects of this compound is its ability to modulate key biological pathways. For instance, studies have suggested that it may interfere with the activity of enzymes and receptors involved in cell proliferation and survival. This makes it particularly relevant in the context of oncology research, where inhibiting such pathways can lead to the development of effective anti-cancer drugs.
The incorporation of the trifluoromethyl group into the pyrimidine ring is not arbitrary; it serves multiple purposes in terms of enhancing the pharmacokinetic properties of the molecule. This group increases the metabolic stability by preventing rapid degradation by cytochrome P450 enzymes, thereby prolonging the half-life of the compound in vivo. Moreover, it enhances binding affinity by improving hydrophobic interactions with biological targets.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes and interactions of this compound with various biological targets with high accuracy. Molecular docking studies have revealed that Tert-butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb can bind effectively to several protein targets, suggesting its potential as a lead compound for drug development.
In addition to its pharmacological potential, this compound also exhibits interesting chemical properties that make it amenable to further derivatization and optimization. The pyrrolidine ring can serve as a scaffold for introducing additional functional groups, allowing chemists to fine-tune its biological activity. This flexibility is crucial in drug discovery pipelines, where iterative modifications are often required to achieve desired pharmacological profiles.
The synthesis of Tert-butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb presents both challenges and opportunities for synthetic chemists. The complexity of its structure necessitates multi-step synthetic routes, often involving advanced catalytic methods and protecting group strategies. However, recent innovations in synthetic chemistry have made it possible to access such complex molecules more efficiently than ever before.
Ongoing clinical trials and preclinical studies are exploring the therapeutic potential of derivatives of this compound. Preliminary results have shown encouraging signs regarding its efficacy in models of cancer and inflammation. These findings have spurred further interest in developing analogs with improved pharmacological properties.
The role of computational tools in drug discovery cannot be overstated. Software platforms that simulate molecular interactions have been instrumental in identifying promising candidates like Tert-butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb. By leveraging these tools, researchers can rapidly screen large libraries of compounds and identify those with the highest potential for further development.
The economic impact of developing new drugs based on compounds like this one is significant. Pharmaceutical companies invest billions annually in research aimed at discovering new therapeutic agents. The successful development of drugs derived from Tert-butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb could lead to substantial financial gains and improve patient outcomes worldwide.
In conclusion, Tert-butyl (3R)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb (CAS No. 1448850-57-4) is a promising compound with significant therapeutic potential. Its unique structural features, coupled with recent advancements in computational chemistry and synthetic methodologies, make it an attractive candidate for further research and development. As more data becomes available from ongoing studies, its role in addressing critical medical challenges will likely become even more pronounced.
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